1-Butylpiperidin-4-one
Overview
Description
1-Butylpiperidin-4-one is a chemical compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as building blocks in organic synthesis. The papers provided focus on various substituted piperidines, which offer insights into the structural and chemical properties that could be relevant to 1-Butylpiperidin-4-one.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of substituents to the piperidine ring to achieve desired properties. For instance, the synthesis of N-tert-butyl-4-methylpiperid-3-one was achieved, and the study of its reduction stereochemistry was explored . Similarly, the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives was described, providing methods that could potentially be adapted for the synthesis of 1-Butylpiperidin-4-one . These methods are crucial for the development of new compounds with specific characteristics for research and industrial applications.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their reactivity and physical properties. X-ray crystallography has been used to determine the structure of various piperidine derivatives, such as 1-phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride, which was found to have an axial t-butyl group . The conformational analysis of trans and cis isomers of N-trifluoroacetyl-2-methoxy-4-t.butylpiperidine provided insights into the solution conformation of these molecules . These studies highlight the importance of molecular structure in understanding the behavior of piperidine derivatives.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be influenced by the presence of substituents on the piperidine ring. For example, the presence of a tert-butyl group can affect the packing of molecules and their ability to engage in intermolecular interactions, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine . The study of the stereochemistry of the reduction of N-tert-butyl-4-methylpiperid-3-one revealed that the methyl substituent at the 4-C position was significantly hindered by the axial attack of the reagent . These findings are important for predicting the outcomes of chemical reactions involving piperidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. The conformation of the piperidine ring, as well as the presence of substituents like tert-butyl groups, can lead to variations in NMR and IR spectra . For instance, the interaction of the axial hydroxyl group with axial methyl groups in a chair form of the piperidine ring causes a downfield shift of the methyl proton NMR signal . The crystal and molecular structure of these compounds can also dictate their solid-state conformation and the possibility of intermolecular hydrogen bonding . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various fields.
Scientific Research Applications
Therapeutic Potential in Neurological Conditions
1-Butylpiperidin-4-one derivatives show promise in treating neurological disorders. The compound "1-[3-(4-butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1)" has demonstrated selectivity for dopamine D4 receptors over D2 and D3 receptors, suggesting potential utility in addressing disorders involving these receptors (Del Bello et al., 2018).
Inhibition of Plasmodium Falciparum
Research into antimalarial therapy has identified compounds based on 4-aminopiperidine-tert-butyl-carbamate, which could act via a novel mechanism, potentially reducing the susceptibility to parasite resistance observed with current treatments. This approach highlights the role of 1-Butylpiperidin-4-one derivatives in antimalarial drug design (Mueller et al., 2003).
Analgesic Properties
Several derivatives of N-butylpiperidine, such as "1-butyl-4-phenyl-4-isonicotinoylaminoethylpiperidine (BG 25)", have shown analgesic properties, indicating potential use in pain management. Their interaction with opiate receptors suggests a basis for their analgesic effects (Janicki et al., 1980).
Applications in Anticonvulsant Therapy
Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides, have demonstrated broad-spectrum anticonvulsant activity in preclinical models. This suggests a role for 1-Butylpiperidin-4-one derivatives in developing new treatments for epilepsy (Kamiński et al., 2015).
Potential in Treating Central Nervous System (CNS) Disorders
4-Arylpiperidine derivatives have been identified as effective serotonin transporter inhibitors, with significant activity and selectivity. This positions 1-Butylpiperidin-4-one derivatives as potential therapeutic agents in treating depression and other CNS disorders (Howard, 2007).
properties
IUPAC Name |
1-butylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-6-10-7-4-9(11)5-8-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNWYKFGWLGNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177655 | |
Record name | 1-Butyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpiperidin-4-one | |
CAS RN |
23081-86-9 | |
Record name | 1-Butyl-4-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23081-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023081869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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